5-Azaspiro[3.5]nonan-8-one
CAS No.: 362053-33-6
Cat. No.: VC7844226
Molecular Formula: C8H13NO
Molecular Weight: 139.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362053-33-6 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 |
| IUPAC Name | 5-azaspiro[3.5]nonan-8-one |
| Standard InChI | InChI=1S/C8H13NO/c10-7-2-5-9-8(6-7)3-1-4-8/h9H,1-6H2 |
| Standard InChI Key | TURGHONWVPUISN-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(=O)CCN2 |
| Canonical SMILES | C1CC2(C1)CC(=O)CCN2 |
Introduction
Chemical Identity and Structural Features
Core Structure and Nomenclature
The parent compound, 5-azaspiro[3.5]nonan-8-one, consists of two fused rings: a three-membered azetidine (C3N) and a five-membered cyclohexanone (C5O), sharing a single spiro carbon atom. The IUPAC name reflects this arrangement, with the "spiro[3.5]" designation indicating the ring sizes and the "8-one" suffix specifying the ketone group at position 8 . Derivatives often modify the nitrogen atom with substituents like benzyl or trifluoroacetyl groups, altering physicochemical properties and biological activity .
Table 1: Key Structural and Physicochemical Properties of 5-Azaspiro[3.5]nonan-8-one Derivatives
Synthesis and Functionalization
Synthetic Routes to the Parent Compound
The synthesis of 5-azaspiro[3.5]nonan-8-one typically involves cyclization strategies. For example, reactions using chloroacetyl chloride facilitate ring closure, while nucleophilic substitutions introduce functional groups at the nitrogen center. The trifluoroacetic acid (TFA) salt form, CAS 2725791-02-4, is synthesized via protonation of the parent amine, enhancing stability for commercial distribution .
Derivatization Strategies
The benzyl derivative (CAS 2344680-14-2) is prepared through N-alkylation, where benzyl bromide reacts with the parent amine under basic conditions. Advanced techniques like asymmetric synthesis and continuous flow chemistry optimize yield and purity, as employed by suppliers such as Puyer Group .
Key Reaction Steps:
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Cyclization: Formation of the spiro framework using intramolecular nucleophilic attack.
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Functionalization: Introduction of benzyl or acyl groups via alkylation or acylation.
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Purification: Chromatography or crystallization to achieve >95% purity .
Physicochemical and Pharmacological Properties
Solubility and Stability
The TFA salt exhibits moderate hydrophilicity (LogP = 0.62) and a polar surface area of 29 Ų, suggesting favorable solubility in polar solvents . In contrast, the benzyl derivative’s lipophilic benzyl group likely enhances membrane permeability, though experimental solubility data remain unpublished. Both derivatives demonstrate stability under standard laboratory conditions (2–3 years at room temperature) .
Biological Activity
Spirocyclic compounds like 5-benzyl-5-azaspiro[3.5]nonan-8-one show promise in targeting enzymes and receptors due to their constrained geometry, which improves binding affinity and metabolic stability. Preclinical studies suggest potential applications in neurodegenerative diseases and oncology, though specific mechanisms require further elucidation .
Applications in Drug Discovery
Medicinal Chemistry
The spirocyclic core serves as a rigid scaffold for designing kinase inhibitors and GPCR modulators. Its ability to adopt diverse conformations enables structure-activity relationship (SAR) studies, optimizing drug candidates for selectivity and potency .
Case Study: Anticancer Agents
Derivatives incorporating the 5-azaspiro[3.5]nonan-8-one moiety are under investigation for disrupting protein-protein interactions in cancer pathways. For example, analogs with electron-withdrawing substituents exhibit enhanced cytotoxicity in vitro .
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